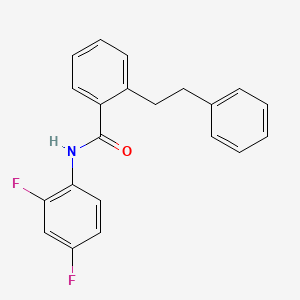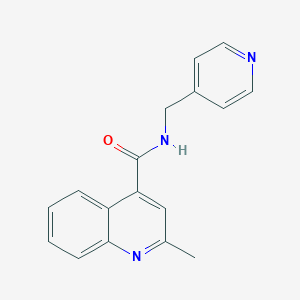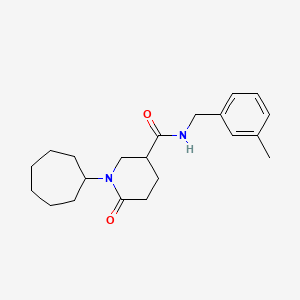
nicotinaldehyde (2-mercapto-4-pyrimidinyl)(methyl)hydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nicotinaldehyde (2-mercapto-4-pyrimidinyl)(methyl)hydrazone, also known as NAMI-A, is a ruthenium-based compound that has been widely studied for its potential as an anti-cancer agent. This compound has shown promising results in preclinical studies and has been found to be effective against a variety of cancer types.
科学研究应用
Nicotinaldehyde (2-mercapto-4-pyrimidinyl)(methyl)hydrazone has been extensively studied for its anti-cancer properties. It has been found to be effective against a variety of cancer types, including lung, breast, colon, and ovarian cancer. This compound has also been shown to inhibit the growth and metastasis of cancer cells, making it a promising candidate for cancer treatment.
作用机制
The mechanism of action of nicotinaldehyde (2-mercapto-4-pyrimidinyl)(methyl)hydrazone is not fully understood, but it is thought to involve the inhibition of metalloproteinases and the induction of apoptosis in cancer cells. This compound has also been shown to inhibit the formation of new blood vessels, which is important for the growth and spread of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to increase the production of reactive oxygen species and to induce DNA damage in cancer cells. This compound has also been found to inhibit the migration and invasion of cancer cells, which is important for preventing metastasis.
实验室实验的优点和局限性
One advantage of using nicotinaldehyde (2-mercapto-4-pyrimidinyl)(methyl)hydrazone in lab experiments is that it is a stable compound that can be easily synthesized and purified. This compound has also been found to have low toxicity, making it a safe compound to use in cell culture and animal studies. However, one limitation of using this compound is that it is a relatively new compound, and its long-term effects on human health are not fully understood.
未来方向
There are several future directions for the study of nicotinaldehyde (2-mercapto-4-pyrimidinyl)(methyl)hydrazone. One direction is to further investigate the mechanism of action of this compound and to identify the specific molecular targets of the compound. Another direction is to explore the use of this compound in combination with other anti-cancer agents to enhance its efficacy. Additionally, the use of this compound in clinical trials is an important future direction for the development of new cancer treatments.
Conclusion:
This compound is a promising anti-cancer compound that has shown efficacy against a variety of cancer types. Its stable synthesis method, low toxicity, and ability to inhibit the growth and metastasis of cancer cells make it a valuable tool for cancer research. Further investigation into the mechanism of action and clinical application of this compound is needed to fully realize its potential as a cancer treatment.
合成方法
Nicotinaldehyde (2-mercapto-4-pyrimidinyl)(methyl)hydrazone is synthesized by reacting ruthenium trichloride with 2-mercaptopyrimidine and dimethylformamide in the presence of sodium borohydride. The resulting compound is then reacted with nicotinaldehyde and hydrazine hydrate to produce this compound. This synthesis method has been optimized over the years, and several modifications have been made to improve the yield and purity of the compound.
属性
IUPAC Name |
6-[methyl-[(E)-pyridin-3-ylmethylideneamino]amino]-1H-pyrimidine-2-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5S/c1-16(10-4-6-13-11(17)15-10)14-8-9-3-2-5-12-7-9/h2-8H,1H3,(H,13,15,17)/b14-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLHHKQNXDSFDLC-RIYZIHGNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=NC(=S)N1)N=CC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1=CC=NC(=S)N1)/N=C/C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1,3,5,7-tetramethyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-4-ium perchlorate](/img/structure/B5136528.png)
![ethyl 1-phenyl-3-(propionylamino)-1H-benzo[f]chromene-2-carboxylate](/img/structure/B5136531.png)
![5-{3-chloro-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5136533.png)
![3-bromo-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzamide](/img/structure/B5136535.png)
![2,4-diiodo-6-[(4-methyl-1-piperazinyl)methyl]phenol](/img/structure/B5136542.png)
![4-(2,4-dimethylphenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5136543.png)



![4-methoxy-N'-{4-methoxy-3-[(4-methoxyphenoxy)methyl]benzylidene}benzohydrazide](/img/structure/B5136591.png)
![N-(3-acetylphenyl)-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]butanamide](/img/structure/B5136614.png)
![N-(3-bromophenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5136618.png)

![N-allyl-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5136636.png)
